molecular formula C18H19N3O3 B2956187 4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097891-29-5

4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2956187
CAS No.: 2097891-29-5
M. Wt: 325.368
InChI Key: WZYHKSOYBBKLGC-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds related to 4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one have been investigated for their antimicrobial properties. For instance, new pyridine derivatives have demonstrated considerable antibacterial activity, highlighting their potential as antimicrobial agents (Patel & Agravat, 2009). Further, synthesis and microbial studies on new pyridine derivatives have shown significant antibacterial and antifungal activities, supporting their application in treating microbial infections (Patel & Agravat, 2007).

Pharmacological Effects

Several studies have investigated the pharmacological effects of derivatives closely related to the compound . One study focused on the synthesis, antiarrhythmic, and antihypertensive effects of novel derivatives, finding significant activities that may be related to alpha-adrenolytic properties (Malawska et al., 2002). Another research discovered G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, demonstrating potential antipsychotic activity in vivo (Möller et al., 2017).

Chemical Synthesis and Characterization

The synthesis and characterization of related compounds have been pivotal in exploring their scientific applications. For instance, a novel method for the synthesis and antimicrobial studies of new pyridine derivatives has been developed, providing a foundation for further exploration of their therapeutic potential (Patel & Agravat, 2009). Additionally, the development and validation of HPLC determination of related substances in a novel anticonvulsant agent demonstrate the importance of analytical methods in the research and development of new pharmaceuticals (Severina et al., 2021).

Antitumor and Antivertigo Applications

Compounds derived from or related to this compound have also shown promising results in antitumor and antivertigo research. The antitumor activity of bis-indole derivatives, for instance, has been significant, with some compounds demonstrating potent activity in human cell line screens (Andreani et al., 2008). Structure-activity relationship studies of 2-(2-aminoethyl)pyridines have revealed compounds with potent antivertigo action, surpassing the activity of betahistine in inhibitory activity against spontaneous nystagmus in cats (Shiozawa et al., 1984).

Properties

IUPAC Name

4-[2-(2-methoxyphenyl)acetyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-16-7-3-2-5-14(16)11-17(22)20-9-10-21(18(23)13-20)15-6-4-8-19-12-15/h2-8,12H,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYHKSOYBBKLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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